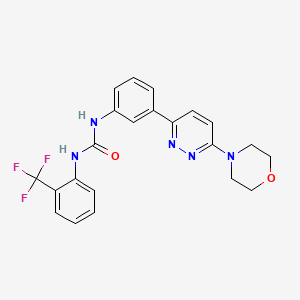
1-(3-(6-Morpholinopyridazin-3-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-3-[2-(TRIFLUOROMETHYL)PHENYL]UREA is a complex organic compound that features a morpholine ring, a pyridazine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-3-[2-(TRIFLUOROMETHYL)PHENYL]UREA typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the morpholine group, and the incorporation of the trifluoromethyl group. Common synthetic strategies include:
Cyclization Reactions: The pyridazine ring can be synthesized by cyclizing phenylhydrazone derivatives with levulinic acid.
Functional Group Transformations: The morpholine group is introduced through nucleophilic substitution reactions.
Trifluoromethylation: The trifluoromethyl group is incorporated using electrophilic or nucleophilic trifluoromethylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-3-[2-(TRIFLUOROMETHYL)PHENYL]UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the morpholine and trifluoromethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-3-[2-(TRIFLUOROMETHYL)PHENYL]UREA has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-3-[2-(TRIFLUOROMETHYL)PHENYL]UREA involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
CEP-26401 (Irdabisant): A histamine H3 receptor antagonist with similar structural features.
Pyridazinone Derivatives: Compounds with the pyridazinone core, known for their diverse pharmacological activities.
Indole Derivatives: Compounds containing the indole nucleus, which exhibit a wide range of biological activities.
Uniqueness
1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-3-[2-(TRIFLUOROMETHYL)PHENYL]UREA is unique due to its combination of a morpholine ring, a pyridazine ring, and a trifluoromethyl group, which confer distinct pharmacological properties and potential therapeutic applications.
Properties
Molecular Formula |
C22H20F3N5O2 |
|---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
1-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C22H20F3N5O2/c23-22(24,25)17-6-1-2-7-19(17)27-21(31)26-16-5-3-4-15(14-16)18-8-9-20(29-28-18)30-10-12-32-13-11-30/h1-9,14H,10-13H2,(H2,26,27,31) |
InChI Key |
RSZOBUDTBLYKNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)NC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















